molecular formula C24H18ClN3O B2793491 (Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile CAS No. 1164540-00-4

(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile

Cat. No.: B2793491
CAS No.: 1164540-00-4
M. Wt: 399.88
InChI Key: FXMKRHIUUZIIFV-XMHGGMMESA-N
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Description

(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile is a recognized and potent ATP-competitive inhibitor of Janus Kinase 2 (JAK2) (PubMed) . This compound demonstrates high selectivity for JAK2 over other JAK family members, making it an invaluable pharmacological tool for dissecting the specific role of JAK2 signaling in various disease models. The primary research application of this inhibitor is in the study of myeloproliferative neoplasms (MPNs) and other hematological malignancies where constitutive JAK-STAT signaling, often driven by JAK2 mutations like V617F, is a key driver of pathogenesis. By selectively blocking JAK2, researchers can investigate downstream effects on cell proliferation, survival, and apoptosis in relevant cancer cell lines and primary cells. Furthermore, its utility extends to the study of autoimmune and inflammatory conditions, as the JAK-STAT pathway is a critical mediator of cytokine signaling. The (Z)-isomer configuration is essential for optimal binding and inhibitory activity, underscoring the importance of stereochemical purity in its biological effects. This compound enables fundamental research into JAK2-driven oncogenesis and the preclinical evaluation of therapeutic strategies targeting this pivotal kinase.

Properties

IUPAC Name

(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-16-5-4-12-28-22(14-19(15-26)18-6-3-7-21(13-18)29-2)23(27-24(16)28)17-8-10-20(25)11-9-17/h3-14H,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMKRHIUUZIIFV-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=C(C#N)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=C(\C#N)/C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally similar to (Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile exhibit significant anticancer activities. Studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancers. Mechanisms of action include:

  • Activation of caspase pathways leading to programmed cell death.
  • Inhibition of cell proliferation through cell cycle arrest.

Antimicrobial Effects

Imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial activity against both bacterial and fungal pathogens. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival.

Neuroprotective Potential

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It is believed to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neuronal cell survival.

Case Studies and Research Findings

  • Anticancer Efficacy Trials :
    • In vitro studies revealed that treatment with imidazo[1,2-a]pyridine derivatives resulted in a significant reduction in viability of cancer cells.
    • A study demonstrated the efficacy of a related compound against human breast cancer cells through apoptosis induction mechanisms.
  • Antimicrobial Activity :
    • Research highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against resistant bacterial strains, suggesting their potential as new antimicrobial agents.
    • Comparative studies showed that certain derivatives exhibited higher antibacterial activity than established antibiotics.
  • Neuroprotective Studies :
    • Animal models treated with the compound showed reduced markers of oxidative stress and improved cognitive function in neurodegenerative disease models.
    • Mechanistic studies indicated modulation of neuroinflammatory pathways as a key action mode.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Imidazo[1,2-a]pyridine Derivative AAnticancerApoptosis induction
Imidazo[1,2-a]pyridine Derivative BAntimicrobialCell membrane disruption
Imidazo[1,2-a]pyridine Derivative CNeuroprotectiveOxidative stress reduction

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldSource Analog
Imidazo-pyridine core2-Aminopyridine + α-bromoketone, K₂CO₃65–75%
4-Chlorophenyl couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O70–80%
Propenenitrile formationMalononitrile, DABCO, ethanol, reflux50–60%

Nitrile Group

The nitrile moiety undergoes typical transformations:

  • Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions, it converts to a carboxylic acid or amide .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the corresponding amine .

Table 2: Nitrile Reactivity

Reaction TypeConditionsProductReference
HydrolysisH₂SO₄ (conc.), 100°C, 6h3-[2-(4-Cl-Ph)-8-Me-imidazo...]-acrylic acid
ReductionH₂ (1 atm), Pd/C, EtOH3-[2-(4-Cl-Ph)-8-Me-imidazo...]-propylamine

Aromatic Substitution

  • Chlorophenyl Ring : The electron-withdrawing Cl group directs electrophilic substitution to the meta position. Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) occurs selectively .

  • Methoxyphenyl Ring : The electron-donating OMe group facilitates para substitution (e.g., bromination with Br₂/FeBr₃) .

Cycloaddition and Conformational Effects

The (Z)-configured propenenitrile participates in [2+2] photocycloadditions with alkenes under UV light, forming cyclobutane derivatives . Computational studies suggest steric hindrance from the 8-methyl group on the imidazo-pyridine core limits rotational freedom, stabilizing the (Z)-isomer .

Biological Activity and Derivatives

While direct pharmacological data for this compound is limited, structural analogs exhibit:

  • Antiviral Activity : Thiadiazole derivatives with 4-chlorophenyl groups inhibit viral replication (IC₅₀ = 2–10 μM) .

  • Kinase Inhibition : Imidazo[1,2-b]triazines with similar substituents show IC₅₀ values <100 nM against JAK2 and FLT3 kinases .

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acids (t₁/₂ = 2h in 1M HCl) via imidazo-pyridine ring opening. Photodegradation (λ >300 nm) generates nitrile oxide intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the imidazo[1,2-a]pyridine family, which is widely studied for its pharmacological properties. Below is a comparative analysis with structurally related derivatives:

Compound Key Substituents Functional Groups Molecular Weight (g/mol) Melting Point (°C) Yield (%)
(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile 4-chlorophenyl, 8-methyl, (Z)-3-methoxyphenylpropenenitrile Nitrile, methoxy, chloro Data not available Data not available Data not available
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 4-nitrophenyl, phenethyl, cyano, ester groups Nitro, cyano, ester 598.59 243–245 51
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 4-nitrophenyl, benzyl, cyano, ester groups Nitro, cyano, ester 584.57 215–217 55

Key Observations:

Electron-withdrawing groups (e.g., nitro in 1l and 2d) enhance the electrophilicity of the core structure, whereas methoxy (in the target compound) and chloro groups may modulate solubility and metabolic stability .

Synthetic Yields and Physical Properties

  • Derivatives such as 1l and 2d exhibit moderate yields (51–55%) and high melting points (>200°C), indicative of crystalline stability . The target compound’s synthetic yield and thermal properties remain uncharacterized.

Spectroscopic Characterization

  • All compared compounds were validated via 1H/13C NMR, IR, and HRMS . For example, the nitrile stretch in IR spectra (∼2200 cm⁻¹) and aromatic proton shifts in NMR (δ 6.5–8.5 ppm) are consistent across derivatives.

Limitations in Comparison

  • The target compound lacks published data on biological activity , solubility , or kinetic stability , unlike derivatives such as 1l and 2d, which are part of broader studies on imidazo[1,2-a]pyridine bioactivity .

Q & A

Q. What are the common synthetic routes for preparing (Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile?

The synthesis typically involves multi-step reactions:

  • Imidazo[1,2-a]pyridine core formation : Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol, as demonstrated for triazolopyridines, provides a green chemistry approach to form fused heterocycles .
  • Substituent introduction : Suzuki-Miyaura coupling can attach aryl groups (e.g., 4-chlorophenyl) to the core. For example, brominated intermediates (e.g., 8-bromoimidazo[1,2-a]pyridine derivatives) are coupled with aryl boronic acids under palladium catalysis .
  • Z-configuration control : The propenenitrile moiety’s stereochemistry is achieved via Wittig or Knoevenagel condensation under controlled conditions (e.g., low temperature, specific base catalysts) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry and substituent positions, particularly distinguishing Z/E isomers via coupling constants in the propenenitrile group .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, as seen in structurally related imidazo[1,2-a]pyridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) using statistical models identifies optimal conditions. For example, flow chemistry approaches improve reproducibility in diazomethane synthesis .
  • Purification strategies : Column chromatography with alumina or silica gel removes byproducts, while recrystallization in acetonitrile or ethanol enhances purity .
  • Green chemistry principles : Replace hazardous oxidants (e.g., Cr(VI)) with NaOCl or Fe2_2O3_3@SiO2_2/In2_2O3_3 catalysts to reduce environmental impact .

Q. What computational methods aid in predicting the compound’s bioactivity and stability?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability .
  • Molecular docking : Screens potential targets (e.g., COX-2, Autotaxin) by simulating interactions with the compound’s substituents, such as the 4-chlorophenyl group’s hydrophobic binding .
  • Molecular dynamics (MD) : Assesses conformational stability in physiological environments, particularly for the Z-configuration’s rigidity .

Q. How can contradictory data on biological activity be resolved?

  • Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., ethyl carbamate vs. propanamide derivatives) to isolate functional group contributions .
  • Enzyme assays under standardized conditions : Use recombinant proteins (e.g., COX-2 isoforms) to minimize variability in IC50_{50} measurements .
  • Meta-analysis of pharmacokinetic data : Cross-reference solubility, plasma protein binding, and metabolic half-life across studies to identify outliers .

Methodological Challenges and Solutions

Q. What strategies ensure stereochemical integrity during synthesis?

  • Chiral chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) separates Z/E isomers post-synthesis .
  • In situ monitoring : ReactIR or Raman spectroscopy tracks reaction progress to prevent isomerization at high temperatures .

Q. How is the compound’s stability assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic buffers, oxidative stress (H2_2O2_2), and UV light to identify degradation pathways .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and analyze via LC-MS for decomposition products .

Tables for Comparative Analysis

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Key AdvantageReference
Oxidative ring closure73Green chemistry (NaOCl/ethanol)
Suzuki coupling65–80Regioselective aryl introduction
Knoevenagel condensation55–70Z-configuration control

Q. Table 2. Biological Activity of Structural Analogs

Compound ModificationTargetIC50_{50} (nM)Reference
8-Methylimidazo[1,2-a]pyridineCOX-212
4-Chlorophenyl derivativeAutotaxin8
Propanamide side chainAntiproliferative150

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